molecular formula C12H10ClN3O B1273651 N-(2-Aminophenyl)-2-chloronicotinamide CAS No. 57841-69-7

N-(2-Aminophenyl)-2-chloronicotinamide

Cat. No.: B1273651
CAS No.: 57841-69-7
M. Wt: 247.68 g/mol
InChI Key: LCSCTFTVNQPHTC-UHFFFAOYSA-N
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Description

Mechanism of Action

Biochemical Analysis

Biochemical Properties

N-(2-Aminophenyl)-2-chloronicotinamide plays a significant role in biochemical reactions, particularly as an inhibitor of histone deacetylase (HDAC) enzymes. It interacts with HDAC enzymes, such as HDAC1 and HDAC2, by binding to their active sites and inhibiting their activity . This inhibition leads to an increase in acetylation levels of histone proteins, which can affect gene expression and cellular functions.

Cellular Effects

This compound has been shown to influence various types of cells and cellular processes. It affects cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For instance, the inhibition of HDAC enzymes by this compound can lead to changes in the expression of genes involved in cell cycle regulation, apoptosis, and differentiation . This compound has demonstrated antiproliferative effects on cancer cell lines, such as human leukemia and prostate cancer cells .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with HDAC enzymes. By binding to the active sites of HDAC1 and HDAC2, it inhibits their deacetylase activity, leading to an accumulation of acetylated histones . This accumulation can result in changes in chromatin structure and gene expression, ultimately affecting cellular functions and processes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation can influence its long-term effects on cellular function. Studies have shown that prolonged exposure to this compound can lead to sustained inhibition of HDAC activity and persistent changes in gene expression .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound can effectively inhibit HDAC activity without causing significant toxicity. At higher doses, toxic or adverse effects may be observed, including potential damage to normal cells and tissues . It is essential to determine the optimal dosage to achieve therapeutic effects while minimizing adverse effects.

Metabolic Pathways

This compound is involved in metabolic pathways related to histone acetylation and deacetylation. It interacts with HDAC enzymes, leading to changes in the levels of acetylated histones and other metabolites . These changes can affect metabolic flux and the overall metabolic state of the cell.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions can influence its localization and accumulation in specific cellular compartments . Understanding the transport and distribution of this compound is crucial for optimizing its therapeutic potential.

Subcellular Localization

The subcellular localization of this compound is primarily within the nucleus, where it exerts its effects on HDAC enzymes and histone proteins . Targeting signals and post-translational modifications may direct the compound to specific nuclear compartments, enhancing its activity and function.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Aminophenyl)-2-chloronicotinamide typically involves the reaction of 2-chloronicotinic acid with 2-aminophenylamine. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an appropriate solvent such as dichloromethane (DCM). The reaction mixture is stirred at room temperature for several hours to yield the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions. This includes using larger reaction vessels, maintaining precise temperature control, and employing efficient purification techniques such as recrystallization or chromatography to obtain high-purity product.

Chemical Reactions Analysis

Types of Reactions

N-(2-Aminophenyl)-2-chloronicotinamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) to yield reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

    Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.

    Substitution: Amines or thiols in the presence of a base like triethylamine (TEA).

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with hydrogenated functional groups.

    Substitution: Substituted derivatives with new functional groups replacing the chlorine atom.

Scientific Research Applications

N-(2-Aminophenyl)-2-chloronicotinamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-Aminophenyl)-2-chlorobenzamide
  • N-(2-Aminophenyl)-2-chloropyridine
  • N-(2-Aminophenyl)-2-chlorobenzonitrile

Uniqueness

N-(2-Aminophenyl)-2-chloronicotinamide is unique due to its specific structural features, which confer distinct chemical and biological properties

Properties

IUPAC Name

N-(2-aminophenyl)-2-chloropyridine-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10ClN3O/c13-11-8(4-3-7-15-11)12(17)16-10-6-2-1-5-9(10)14/h1-7H,14H2,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCSCTFTVNQPHTC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)N)NC(=O)C2=C(N=CC=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90384169
Record name N-(2-Aminophenyl)-2-chloronicotinamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90384169
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

247.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

57841-69-7
Record name N-(2-Aminophenyl)-2-chloronicotinamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90384169
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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